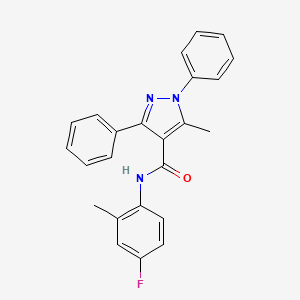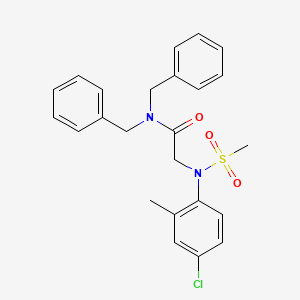![molecular formula C17H22Cl2N2O5S B5966229 octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B5966229.png)
octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate, commonly known as QL-XII-47, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinolizidine alkaloids and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of QL-XII-47 is not fully understood. However, several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
QL-XII-47 has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. It has also been found to have antimicrobial activity against several bacterial strains.
実験室実験の利点と制限
QL-XII-47 has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits a wide range of biological activities. However, it also has some limitations. For example, it is highly reactive and can undergo chemical transformations under certain conditions. It is also relatively unstable and can decompose over time.
将来の方向性
There are several future directions for research on QL-XII-47. Some of the potential areas of research include:
1. Studying the structure-activity relationship of QL-XII-47 and its derivatives to identify more potent analogs.
2. Investigating the potential use of QL-XII-47 as a drug delivery agent.
3. Studying the mechanism of action of QL-XII-47 in more detail to identify new targets for drug development.
4. Investigating the potential use of QL-XII-47 as a tool for studying protein-protein interactions.
5. Studying the pharmacokinetics and pharmacodynamics of QL-XII-47 to determine its suitability as a drug candidate.
Conclusion:
In conclusion, QL-XII-47 is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. While there are still several unanswered questions regarding its mechanism of action and potential therapeutic uses, QL-XII-47 holds great promise as a tool for drug development and for studying various biological processes.
合成法
The synthesis of QL-XII-47 is a complex process that involves several steps. The starting material for the synthesis is 1,2,3,4-tetrahydroquinoline, which is subjected to a series of reactions to obtain the final product. The detailed synthesis method has been described in several research papers, and it involves the use of various reagents and catalysts.
科学的研究の応用
QL-XII-47 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a drug delivery agent and as a tool for studying protein-protein interactions.
特性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3,4-dichlorophenoxy)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O5S/c18-14-7-6-13(10-15(14)19)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-16(12)21/h6-7,10,12,16H,1-5,8-9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLPKDSJBRFWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5966151.png)
![2-(2-phenylethyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5966152.png)
![2-(4-phenyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B5966164.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5966170.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5966173.png)
![5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5966174.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5966177.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5966184.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966196.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5966204.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{4-[(mesitylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5966225.png)
![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B5966230.png)